2-(prop-2-yn-1-yloxy)acetamide
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Overview
Description
2-(prop-2-yn-1-yloxy)acetamide is an organic compound characterized by the presence of a propargyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(prop-2-yn-1-yloxy)acetamide typically involves the reaction of propargyl bromide with acetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the acetamide group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with potassium carbonate as the base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(prop-2-yn-1-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium azide or alkyl halides are used under basic conditions.
Major Products Formed:
Oxidation: 2-(prop-2-yn-1-yloxy)acetic acid.
Reduction: 2-(prop-2-en-1-yloxy)acetamide or 2-(prop-1-yn-1-yloxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-yn-1-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential cytotoxic activity against various cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-yloxy)acetamide involves its interaction with specific molecular targets. The propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can modify biological macromolecules. These modifications can result in the inhibition of enzyme activity or the induction of cellular stress pathways .
Comparison with Similar Compounds
- 2-(prop-2-yn-1-yloxy)acetic acid
- 2-iodo-N-(prop-2-yn-1-yl)acetamide
- N-(prop-2-yn-1-yl)acetamide
Comparison: 2-(prop-2-yn-1-yloxy)acetamide is unique due to its specific structural features, such as the presence of both a propargyl group and an acetamide moiety. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, 2-(prop-2-yn-1-yloxy)acetic acid lacks the amide functionality, which can significantly alter its chemical behavior and applications .
Properties
CAS No. |
163348-50-3 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C5H7NO2/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H2,6,7) |
InChI Key |
POHARZYBQDYYCP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
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